molecular formula C10H11N B8748226 2-(Pent-1-ynyl)pyridine

2-(Pent-1-ynyl)pyridine

Cat. No.: B8748226
M. Wt: 145.20 g/mol
InChI Key: SUEMVJCGADBPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pent-1-ynyl)pyridine is a pyridine derivative featuring a pent-1-ynyl substituent at the 2-position of the aromatic ring. Its synthesis typically involves a palladium-catalyzed coupling reaction between 2-bromopyridine and pent-1-yne under inert conditions, yielding the product as a yellow oil with a high yield of 94% . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.54 (ddd, J = 4.9, 1.8, 0.9 Hz) and δ 7.61 (td, J = 7.6, 1.8 Hz), consistent with the pyridine ring and alkyne-proximal hydrogens . The triple bond in the pent-1-ynyl group confers distinct electronic and steric properties, making this compound valuable in cross-coupling reactions and organometallic catalysis.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-pent-1-ynylpyridine

InChI

InChI=1S/C10H11N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-3H2,1H3

InChI Key

SUEMVJCGADBPNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-(Pent-1-ynyl)pyridine with three structurally related pyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Feature
This compound C₁₀H₉N 143.19 Yellow oil Terminal alkyne at C2
2-(3-Pentenyl)pyridine C₁₀H₁₃N 147.22 Not reported Internal alkene at C3
2-Phenylpyridine C₁₁H₉N 143.20 Solid Aromatic phenyl group at C2
2-(Chloromethyl)pyridine C₆H₆ClN·HCl 164.03 Crystalline Chloromethyl substituent at C2

Key Observations :

  • Electronic Effects : The electron-withdrawing nature of the pent-1-ynyl group in this compound enhances the electrophilicity of the pyridine ring compared to the electron-donating alkyl chains in 2-(3-Pentenyl)pyridine .
  • Reactivity: The terminal alkyne in this compound facilitates participation in Sonogashira and Huisgen cycloaddition reactions, unlike the saturated or aryl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.